molecular formula C5H12ClNO2 B583698 (S)-Methyl 2-aminobutanoate hydrochloride CAS No. 56545-22-3

(S)-Methyl 2-aminobutanoate hydrochloride

Cat. No.: B583698
CAS No.: 56545-22-3
M. Wt: 153.606
InChI Key: AHAQQEGUPULIOZ-WCCKRBBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (S)-Methyl 2-aminobutanoate hydrochloride typically involves the reaction of (S)-2-aminobutanoic acid with methanol to form (S)-2-aminobutanoic acid methyl ester. This ester is then reacted with hydrochloric acid to produce the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of inert gases like nitrogen or argon to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-Methyl 2-aminobutanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets, primarily enzymes. It acts as a substrate or inhibitor, modulating enzyme activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

  • Methyl (S)-2-aminobutyrate hydrochloride
  • Methyl L-2-aminobutanoate hydrochloride
  • Levetiracetam Impurity 9 Hydrochloride

Comparison: (S)-Methyl 2-aminobutanoate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

methyl (2S)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQQEGUPULIOZ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746990
Record name Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56545-22-3
Record name Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-methyl 2-aminobutanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Following the procedure for the preparation of methyl amino(cyclopropyl)acetate hydrochloride but substituting alpha-aminobutyric acid and making non-critical variations provided the title compound as a solid: MS (ESI+) for C5H11NO2 m/z 235 (2M+H)+.
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